molecular formula C12H19NO2 B8611613 4-(2,4-Dimethoxyphenyl)butan-1-amine

4-(2,4-Dimethoxyphenyl)butan-1-amine

Cat. No.: B8611613
M. Wt: 209.28 g/mol
InChI Key: QVQPNVBHYQRPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxyphenyl)butan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a butyl amine chain attached to a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)butan-1-amine typically involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . This method is efficient and yields the desired amine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)butan-1-amine involves its interaction with molecular targets such as receptors and enzymes. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can trigger various cellular pathways, leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethoxyphenyl)butan-1-amine is unique due to its specific combination of a butyl amine chain and a 2,4-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)butan-1-amine

InChI

InChI=1S/C12H19NO2/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9H,3-5,8,13H2,1-2H3

InChI Key

QVQPNVBHYQRPRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCCCN)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Amine 79 was prepared by typical procedure A from azide 78 (4.06 g, 0.017 mol) and LiAlH4 (13 mL of a 1.0 M solution in THF). The material was purified by column chromatography (silica gel, 2:1:0.1 chloroform/ethanol/concentrated ammonium hydroxide) to provide 79 (2.3 g, 64%) as a white solid. 1H NMR (300 MHz, CDCl3) δ1.53 (m, 4H), 2.53 (m, 2H), 2.73 (m, 2H), 3.80 (s, 6H), 6.43 (m, 2H), 7.52 (m, 1H).
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azide
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4.06 g
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reactant
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[Compound]
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solution
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reactant
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Yield
64%

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